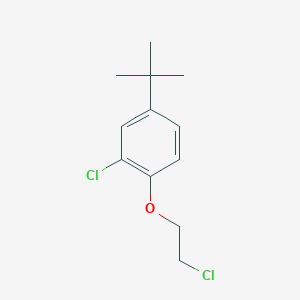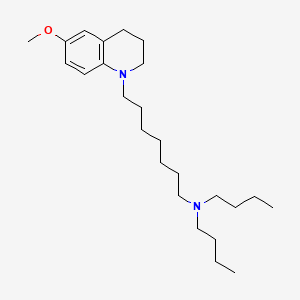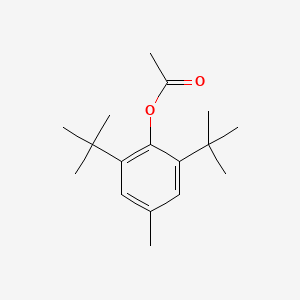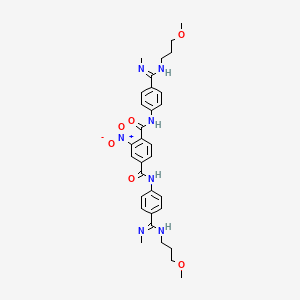
2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxy, oxido, and amino groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide typically involves multi-step organic reactions. The process may start with the preparation of terephthalamide derivatives, followed by the introduction of hydroxy and oxido groups through specific reagents and conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxido group can be reduced to form hydroxy derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while reduction of the oxido group may yield hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a component in the formulation of advanced materials or chemical products.
Wirkmechanismus
The mechanism of action of 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide involves its interaction with specific molecular targets and pathways. The hydroxy and oxido groups may participate in redox reactions, while the amino groups may interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical processes and pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide include other terephthalamide derivatives with different functional groups. Examples include:
- N(1),N(4)-bis(4-aminophenyl)terephthalamide
- N(1),N(4)-bis(4-hydroxyphenyl)terephthalamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
21696-32-2 |
|---|---|
Molekularformel |
C32H39N7O6 |
Molekulargewicht |
617.7 g/mol |
IUPAC-Name |
1-N,4-N-bis[4-[N-(3-methoxypropyl)-N'-methylcarbamimidoyl]phenyl]-2-nitrobenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C32H39N7O6/c1-33-29(35-17-5-19-44-3)22-7-12-25(13-8-22)37-31(40)24-11-16-27(28(21-24)39(42)43)32(41)38-26-14-9-23(10-15-26)30(34-2)36-18-6-20-45-4/h7-16,21H,5-6,17-20H2,1-4H3,(H,33,35)(H,34,36)(H,37,40)(H,38,41) |
InChI-Schlüssel |
VYSWZPPEEKUUKN-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=NC)NCCCOC)[N+](=O)[O-])NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)
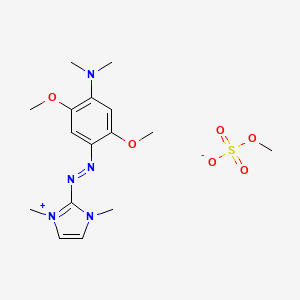

![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
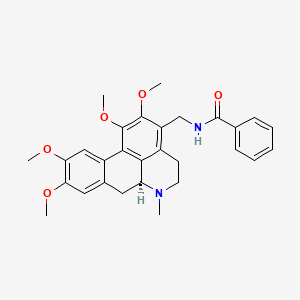
![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)
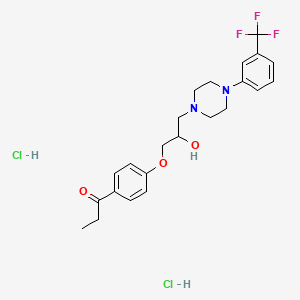
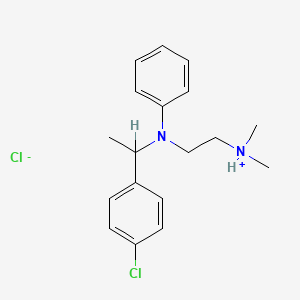
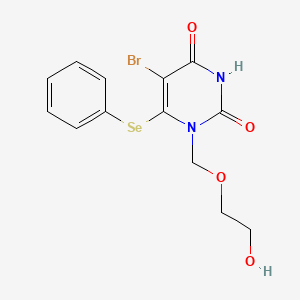
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
